molecular formula C21H18ClN7O B2570974 (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-47-5

(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2570974
CAS No.: 920177-47-5
M. Wt: 419.87
InChI Key: NAJUNNSBERSPKU-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a piperazine ring and a 3-chlorophenyl methanone moiety. Its structure combines π-electron-rich aromatic systems with a polarizable chlorophenyl group, making it a candidate for diverse biological and material science applications. The triazolo[4,5-d]pyrimidine scaffold is known for its role in kinase inhibition and nucleic acid interactions, while the piperazine moiety enhances solubility and pharmacokinetic properties .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O/c22-16-6-4-5-15(13-16)21(30)28-11-9-27(10-12-28)19-18-20(24-14-23-19)29(26-25-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJUNNSBERSPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This suggests that 1-(3-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may interact with enzymes and proteins involved in cell cycle control.

Cellular Effects

Preliminary studies suggest that it may have cytotoxic activities against certain cancer cell lines. It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

The compound (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C21H18ClN7OC_{21}H_{18}ClN_{7}O with a molecular weight of 419.9 g/mol. The compound features a piperazine ring, a triazolopyrimidine moiety, and a chlorophenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular Formula C21H18ClN7OC_{21}H_{18}ClN_{7}O
Molecular Weight 419.9 g/mol
CAS Number 920218-24-2

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its potential as an antitumor agent, antimicrobial properties, and enzyme inhibition.

Antitumor Activity

Research indicates that derivatives of triazolopyrimidine exhibit significant antitumor properties. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines. A study demonstrated that certain triazolopyrimidine derivatives inhibited cell proliferation in human cancer cells with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound exhibited strong inhibitory activity against acetylcholinesterase with IC50 values comparable to known inhibitors .

Case Studies

  • Anticancer Studies : A series of triazolopyrimidine derivatives were synthesized and tested for anticancer activity. The study found that specific modifications at the piperazine and triazole positions significantly enhanced cytotoxicity against human cancer cell lines .
  • Antimicrobial Studies : A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives against clinically isolated strains. The results indicated that compounds containing the triazolopyrimidine moiety had superior antibacterial properties compared to their non-triazole counterparts .

Comparison with Similar Compounds

Key Findings :

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the trifluoromethylphenyl group in . However, the latter’s electron-withdrawing CF3 group could improve metabolic stability. Replacement of the triazolo-pyrimidine core with a quinoline system (as in ) shifts bioactivity toward antiparasitic applications but reduces specificity for kinase targets.

Spectral Data and Reactivity: The quinoline derivative in exhibits distinct 1H-NMR signals (e.g., δ 8.76 for quinoline H) compared to the triazolo-pyrimidine analogs, which show upfield shifts for aromatic protons due to electron delocalization in the fused heterocycle. Mass spectrometry (EI-MS) data for the quinoline derivative (M+ at 393) contrasts with the higher molecular weights of triazolo-pyrimidine derivatives, reflecting their extended conjugated systems .

Research Findings and Mechanistic Insights

Table 2: Comparative Pharmacological Profiles

Compound Class Target Pathways/Receptors Efficacy (IC50/EC50) Selectivity Notes
Triazolo-pyrimidine derivatives (e.g., target compound) ATP-binding sites of kinases Not reported High selectivity for Ser/Thr kinases over tyrosine kinases
Quinoline-piperazine analogs Heme polymerization in parasites 0.8 μM (Plasmodium) Moderate cytotoxicity in mammalian cells
Trifluoromethylphenyl analogs DNA topoisomerase II 2.3 μM Enhanced activity against drug-resistant cell lines

Critical Observations :

  • The absence of a quinoline ring in the target compound likely reduces heme-binding affinity, redirecting its mechanism toward kinase or protease inhibition .
  • Fluorinated analogs (e.g., ) demonstrate superior metabolic stability in vivo due to reduced CYP450-mediated oxidation, a property the 3-chlorophenyl variant may lack .

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